Desmethyl formetanate

Description

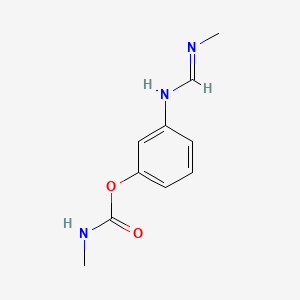

Structure

3D Structure

Properties

CAS No. |

25636-15-1 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

[3-(methyliminomethylamino)phenyl] N-methylcarbamate |

InChI |

InChI=1S/C10H13N3O2/c1-11-7-13-8-4-3-5-9(6-8)15-10(14)12-2/h3-7H,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

RSSOGDRSJPAJOI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)OC1=CC=CC(=C1)NC=NC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Desmethyl Formetanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl formetanate, a primary metabolite of the carbamate insecticide formetanate, is a compound of significant interest in the fields of toxicology, environmental science, and drug development. Understanding its chemical properties, metabolic fate, and biological activity is crucial for a comprehensive assessment of the parent compound's safety and environmental impact. This technical guide provides a detailed overview of the core chemical and biological characteristics of this compound, supported by available scientific data.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-{[methylamino(methylene)]amino}phenyl methylcarbamate | Inferred |

| Molecular Formula | C10H13N3O2 | Inferred |

| Molecular Weight | 207.23 g/mol | Inferred |

| Acute Oral LD50 (Rats) | 267 mg/kg (young adult); 295 mg/kg | [1] |

Note: The molecular formula and weight are inferred based on the demethylation of formetanate (C11H15N3O2). Further experimental verification is required for definitive values.

Metabolism and Signaling Pathway

Formetanate undergoes metabolic transformation in biological systems, primarily through hydrolysis and N-demethylation. The N-demethylation of the dimethylamino group of formetanate leads to the formation of this compound. This metabolic process is a key step in the detoxification pathway of the parent insecticide.

The primary mechanism of action for both formetanate and its metabolite, this compound, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the breakdown of the neurotransmitter acetylcholine at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve impulses, which can cause a range of toxic effects.

Below is a diagram illustrating the metabolic pathway from formetanate to this compound and the subsequent mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly accessible literature. However, general methodologies for the analysis of carbamate metabolites can be adapted.

General Analytical Method for Carbamate Metabolites

A common approach for the determination of formetanate and its metabolites in biological and environmental samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Extraction: Samples (e.g., tissue, soil, water) are typically extracted with an organic solvent such as acetonitrile, often with the addition of a small amount of acid to improve stability.

-

Cleanup: The crude extract is then purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges containing materials like C18 or graphitized carbon black.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A reversed-phase column (e.g., C18) is commonly used to separate the analytes. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to enhance ionization.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a frequently used ionization technique for carbamates. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound.

Below is a generalized workflow for the analysis of this compound.

Toxicological Profile

The available toxicological data indicates that this compound is less acutely toxic than its parent compound, formetanate.[1] The oral LD50 in young adult rats for this compound is 267 mg/kg, compared to significantly lower values for formetanate hydrochloride, indicating a lower immediate toxicity.[1] However, as a cholinesterase inhibitor, it still poses a potential risk, and its contribution to the overall toxicity of formetanate exposure should be considered.

Conclusion

This compound is a key metabolite in the biotransformation of the insecticide formetanate. While it exhibits lower acute toxicity than the parent compound, its role as a cholinesterase inhibitor warrants careful consideration in risk assessments. Further research is needed to fully characterize its chemical and physical properties, refine analytical methodologies, and elucidate its specific toxicological profile. This in-depth guide provides a foundational understanding for researchers and professionals working with this important compound.

References

The Elucidation of Desmethyl Formetanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structure elucidation of desmethyl formetanate, a key metabolite of the insecticide and acaricide formetanate. This document outlines the metabolic pathway of formetanate, details the experimental protocols for structural analysis, and presents key quantitative data in a structured format. The logical workflow for the identification and characterization of this metabolite is illustrated, providing a foundational resource for researchers in drug metabolism, pesticide science, and analytical chemistry.

Introduction

Formetanate, a carbamate pesticide, is widely used in agriculture to control mites and insects on a variety of crops.[1] Understanding the metabolic fate of formetanate is crucial for assessing its toxicological profile and environmental impact. One of the primary metabolic transformations of formetanate is N-demethylation, leading to the formation of this compound. The precise structural identification of this metabolite is paramount for regulatory assessment and for understanding the complete toxicokinetic profile of the parent compound. This guide details the process of elucidating the structure of this compound, from its formation to its analytical characterization.

Metabolic Pathway of Formetanate

The metabolism of formetanate primarily occurs in the liver and involves enzymatic reactions.[2] The key transformation leading to this compound is an N-demethylation reaction, a common metabolic pathway for compounds containing N,N-dimethylamino moieties. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes. The formamidine group of formetanate is also susceptible to hydrolysis, catalyzed by enzymes such as formamidase, which can lead to further degradation products.[2]

Below is a diagram illustrating the metabolic conversion of formetanate to this compound.

References

Desmethyl Formetanate: An In-Depth Technical Guide to its Role as a Metabolite of Formetanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formetanate, a carbamate insecticide, undergoes metabolic transformation in biological systems, leading to the formation of various metabolites. Among these, desmethyl formetanate (m-[[(methylamino)methylene]amino]phenyl-N-methylcarbamate) has been identified as a urinary metabolite in rats. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, toxicological significance, and the analytical methodologies for its detection and quantification. The guide is intended for researchers and professionals involved in toxicology, drug metabolism, and pesticide research.

Introduction

Formetanate is an N-methyl carbamate pesticide that exerts its insecticidal and acaricidal effects through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The metabolism of formetanate is a critical aspect of its toxicological assessment, as the resulting metabolites can exhibit different toxicokinetic and toxicodynamic properties compared to the parent compound. One of the identified metabolites is this compound, formed through the N-demethylation of the dimethylaminomethylene group of formetanate. Understanding the formation, fate, and biological activity of this metabolite is crucial for a comprehensive risk assessment of formetanate exposure.

Metabolic Pathway of Formetanate to this compound

The biotransformation of formetanate involves several enzymatic reactions, primarily occurring in the liver. The formation of this compound is a result of N-demethylation, a common metabolic pathway for xenobiotics containing N,N-dimethylamino moieties.

2.1. Enzymatic N-Demethylation

The N-demethylation of formetanate is likely catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system. This enzymatic process involves the oxidation of one of the methyl groups on the nitrogen atom, leading to the formation of an unstable N-hydroxymethyl intermediate. This intermediate then spontaneously decomposes to yield the N-demethylated product, this compound, and formaldehyde. While the specific CYP isozymes responsible for formetanate N-demethylation have not been definitively identified in the available literature, CYP3A4 and CYP2C9 are known to be involved in the N-demethylation of various xenobiotics.

In addition to N-demethylation, formetanate metabolism also involves the hydrolysis of the formamidine and carbamate groups. The formamidine group is reported to be more labile than the carbamate group. Hydrolysis of the formamidine moiety can lead to the formation of m-formaminophenyl-N-methylcarbamate. Further hydrolysis of the carbamate ester bond can produce m-aminophenol and m-formaminophenol.

Below is a diagram illustrating the proposed metabolic pathway of formetanate, including the formation of this compound.

Quantitative Data

Quantitative data on the formation and toxicological properties of this compound are limited. However, some key information has been reported.

Table 1: Quantitative Data for this compound and Related Compounds

| Compound | Parameter | Species | Value | Reference |

| This compound | Acute Oral LD50 | Rat | 295 mg/kg bw | [1] |

| Formetanate Hydrochloride | Acute Oral LD50 | Rat | 15-28 mg/kg bw | [1] |

| m-Formaminophenyl-N-methylcarbamate | Acute Oral LD50 | Rat | 327 mg/kg bw | [1] |

| m-Formaminophenol | Acute Oral LD50 | Rat | 1830 mg/kg bw | [1] |

| m-Aminophenol | Acute Oral LD50 | Rat | 1102 mg/kg bw | [1] |

The acute oral toxicity of this compound in rats is significantly lower than that of the parent compound, formetanate hydrochloride, indicating that N-demethylation is a detoxification pathway.

Experimental Protocols

4.1. In Vitro Metabolism of Formetanate using Rat Liver Microsomes

This protocol describes a general procedure to investigate the N-demethylation of formetanate in a controlled in vitro system.

4.1.1. Materials

-

Rat liver microsomes

-

Formetanate hydrochloride

-

Potassium phosphate buffer (pH 7.4)

-

NADPH-generating system:

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

4.1.2. Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and formetanate hydrochloride at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH-generating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes) with gentle shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation for Analysis: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify formetanate and its metabolites, including this compound.

4.2. Analytical Method: LC-MS/MS for the Quantification of Formetanate and this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of formetanate and its metabolites.

4.2.1. Chromatographic Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to separate formetanate and this compound.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

4.2.2. Mass Spectrometric Conditions (Example)

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Formetanate: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would need to be determined experimentally using analytical standards)

-

4.3. Synthesis of this compound Standard

A certified analytical standard of this compound is crucial for its unambiguous identification and accurate quantification. While a commercial standard may not be readily available, it could be synthesized through a custom synthesis process. A potential synthetic route could involve the reaction of m-aminophenol with N-methylformamide to introduce the formamidine group, followed by carbamoylation with methyl isocyanate. Alternatively, controlled N-demethylation of formetanate could be explored.

Conclusion

This compound is a confirmed metabolite of formetanate in rats, formed via cytochrome P450-mediated N-demethylation. Toxicological data indicate that this metabolic step represents a detoxification pathway, as this compound is significantly less acutely toxic than the parent compound. The analysis of this compound, along with other metabolites, is essential for a thorough understanding of the toxicokinetics of formetanate. The provided experimental frameworks, adapted from standard methodologies, offer a starting point for researchers to further investigate the formation and fate of this metabolite. Further research is warranted to identify the specific CYP isozymes involved in formetanate N-demethylation and to obtain more comprehensive quantitative data on its formation in various biological systems.

References

Desmethyl Formetanate: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Formetanate hydrochloride is a broad-spectrum insecticide and acaricide belonging to the carbamate class. Its efficacy stems from its ability to disrupt the nervous systems of insects and mites. The primary metabolic pathway of formetanate involves demethylation, leading to the formation of desmethyl formetanate (N-(m-hydroxyphenyl)-N-methylformamidine). Understanding the mechanism of action of this metabolite is crucial for a comprehensive toxicological and pharmacological assessment. This guide synthesizes the available information on the mechanism of action of formetanate and its analogs to infer the activity of this compound.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action for carbamate insecticides, including formetanate and presumably its desmethyl metabolite, is the inhibition of acetylcholinesterase (AChE)[1]. AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses. This enzymatic degradation terminates the nerve impulse.

Inhibition of AChE by carbamates is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme. This process is analogous to the action of the natural substrate, acetylcholine, but the carbamoylated enzyme is hydrolyzed at a much slower rate. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors.

The prolonged presence of acetylcholine leads to hyperexcitation of the nervous system, characterized by symptoms such as restlessness, hyperexcitability, tremors, convulsions, and paralysis, ultimately leading to the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition

References

The Environmental Fate of Desmethyl Formetanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl formetanate, chemically known as N-(3-(((methylamino)carbonyl)oxy)phenyl)formamide, is a primary degradation product of the insecticide and acaricide formetanate hydrochloride. Understanding the environmental fate of this metabolite is crucial for a comprehensive assessment of the potential long-term impacts of formetanate use. This technical guide provides an in-depth overview of the current knowledge regarding the environmental persistence, degradation, and mobility of this compound. The information is compiled from various scientific sources and regulatory assessments, with a focus on providing quantitative data, detailed experimental methodologies, and a clear understanding of its transformation pathways.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Rationale/Source |

| Molecular Formula | C9H10N2O3 | Chemical Structure |

| Molecular Weight | 194.19 g/mol | Chemical Structure |

| Water Solubility | Likely to be soluble | Presence of polar functional groups (formamide, carbamate) |

| Vapor Pressure | Expected to be low | Non-volatile nature of similar carbamate compounds |

| Log Kow (Octanol-Water Partition Coefficient) | Likely to be low | Increased polarity compared to formetanate may lead to lower bioaccumulation potential |

Environmental Degradation

The environmental degradation of this compound is intrinsically linked to the degradation of its parent compound, formetanate hydrochloride. Formetanate is known to degrade in the environment through hydrolysis, photolysis, and biodegradation, with this compound being a key intermediate.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of formetanate, and by extension, influences the formation and subsequent degradation of this compound. The rate of hydrolysis is highly dependent on pH.

Table 2: Hydrolysis Data for Formetanate Hydrochloride

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 7.6 | Not Specified | 14.4 hours (for the formamidine group) | [1] |

| 12.6 | Not Specified | 3.9 hours (for the formamidine group) | [1] |

Studies have shown that the formamidine group of formetanate hydrochloride is more labile to hydrolysis than the carbamate group, especially under basic conditions[1]. This initial hydrolysis step leads to the formation of this compound. Further hydrolysis of this compound would likely involve the cleavage of the carbamate ester bond, leading to the formation of 3-formamidophenol.

Photodegradation

Photodegradation, or the breakdown of compounds by light, is another important process in the environmental dissipation of formetanate and its metabolites.

While specific photolysis studies on this compound are not available, studies on the parent compound indicate its susceptibility to phototransformation in both soil and water. It is anticipated that this compound would also undergo photodegradation, potentially through pathways involving the cleavage of the formamide or carbamate linkages, or transformations of the aromatic ring.

Biodegradation

Microbial activity in soil and water plays a crucial role in the degradation of formetanate and its metabolites. Biodegradation studies on formetanate indicate that it is not persistent in soil under aerobic conditions. The formation of this compound is a key step in the aerobic soil metabolism of formetanate. Further microbial degradation of this compound is expected to occur, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and mineral salts).

Table 3: Soil Metabolism Data for Formetanate

| Soil Type | Temperature (°C) | Half-life (t½) | Major Metabolites Identified | Reference |

| Not Specified | Not Specified | Not Specified | m-formaminophenyl-N-methylcarbamate (this compound), m-formaminophenol, m-aminophenol | Inferred from degradation pathways |

Mobility in Soil

The mobility of a pesticide and its metabolites in soil determines their potential to leach into groundwater or move into surface water via runoff. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict mobility.

Specific Koc values for this compound are not available. However, based on its chemical structure, which includes polar functional groups, it is expected to have a relatively low Koc value, suggesting a potential for mobility in soil. The mobility will also be influenced by soil properties such as organic matter content, clay content, and pH.

Experimental Protocols

The following sections describe the general methodologies for key environmental fate studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols are essential for generating reliable data on the environmental behavior of substances like this compound.

Hydrolysis (OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of a test substance in aqueous solutions at different pH values.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: The test substance (e.g., radiolabelled this compound) is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound and its degradation products using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The degradation rate constants and half-lives are calculated for each pH.

Aerobic Soil Metabolism (OECD Guideline 307)

Objective: To determine the rate and route of degradation of a test substance in soil under aerobic conditions.

Methodology:

-

Test System: Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass).

-

Test Substance Application: The test substance (typically ¹⁴C-labelled) is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

-

Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ produced during degradation are trapped in appropriate solutions (e.g., ethylene glycol and potassium hydroxide).

-

Sampling and Extraction: Soil samples are taken at various time intervals and extracted with suitable solvents to separate the parent compound and its metabolites.

-

Analysis: The extracts, trapped volatiles, and unextracted soil residues are analyzed to identify and quantify the parent compound and its transformation products.

-

Data Analysis: Degradation rates (DT₅₀ and DT₉₀ values) for the parent compound and major metabolites are calculated.

Phototransformation on Soil and in Water (OECD Guideline 316)

Objective: To determine the rate of photodegradation of a test substance on soil surfaces and in water when exposed to a light source simulating natural sunlight.

Methodology for Water:

-

Test System: Sterile, buffered aqueous solutions.

-

Light Source: A light source (e.g., xenon arc lamp) that simulates the spectral distribution of natural sunlight.

-

Test Substance Application: The test substance is dissolved in the aqueous solution.

-

Irradiation: The solutions are irradiated at a constant temperature. Dark controls are run in parallel to account for non-photolytic degradation.

-

Sampling and Analysis: Samples are taken at different time points and analyzed for the parent compound and photoproducts.

-

Data Analysis: The quantum yield and environmental half-life are calculated.

Methodology for Soil:

-

Test System: Thin layers of soil on a suitable support.

-

Test Substance Application: The test substance is applied uniformly to the soil surface.

-

Irradiation: The soil samples are irradiated with a light source simulating sunlight. Dark controls are maintained under the same conditions but shielded from light.

-

Sampling and Extraction: At various intervals, soil samples are extracted and analyzed.

-

Data Analysis: The rate of photodegradation on the soil surface is determined.

Signaling Pathways and Logical Relationships

The degradation of formetanate to this compound and its subsequent transformation can be visualized as a multi-step process influenced by various environmental factors.

References

Unraveling the Degradation of Desmethyl Formetanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl formetanate, a primary metabolite of the formamidine pesticide formetanate, represents a critical juncture in the environmental fate and toxicological assessment of its parent compound. Understanding its degradation is paramount for a comprehensive risk analysis. This technical guide delineates the putative degradation pathways of this compound, drawing upon established knowledge of formetanate's metabolism and the chemical reactivity of its constituent functional groups. This document provides detailed experimental protocols for investigating these pathways and presents quantitative data from studies on formetanate to serve as a comparative baseline. Visual diagrams of the proposed degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Formetanate, an N-methyl carbamate insecticide and acaricide, undergoes metabolic transformation in various organisms and environmental compartments. A key initial step in its metabolism is N-demethylation, leading to the formation of this compound. While the degradation of formetanate has been the subject of several studies, the subsequent fate of this compound is less well-documented. This guide aims to fill this knowledge gap by proposing its degradation pathways based on established chemical principles and analogous reactions observed for the parent compound.

The primary degradation mechanisms for formetanate-related compounds are hydrolysis, photodegradation, and microbial degradation. These processes target the two principal functional groups: the formamidine moiety and the carbamate ester linkage.

Proposed Degradation Pathways of this compound

The degradation of this compound is hypothesized to proceed through the sequential or concurrent breakdown of its formamidine and carbamate groups.

Hydrolysis

Hydrolysis is a major route of degradation, particularly influenced by pH. The formamidine group is significantly more susceptible to hydrolysis than the carbamate group, especially under neutral to basic conditions.

-

Step 1: Hydrolysis of the Formamidine Group: The N-methylformamidine group of this compound is expected to hydrolyze to yield 3-aminophenol-N-methylcarbamate and N-methylformamide. This reaction is analogous to the hydrolysis of the dimethylformamidine group in formetanate.

-

Step 2: Hydrolysis of the Carbamate Group: The carbamate ester linkage can undergo hydrolysis to yield 3-aminophenol, methylamine, and carbon dioxide. This step is generally slower than the hydrolysis of the formamidine group.

Photodegradation

Exposure to sunlight can induce the degradation of this compound. The primary photochemical reactions are likely to involve cleavage of the formamidine and carbamate linkages, potentially leading to a variety of transformation products, including hydroxylated derivatives.

Microbial Degradation

In soil and aquatic environments, microorganisms are expected to play a significant role in the degradation of this compound. Microbial enzymes can catalyze both the hydrolysis of the formamidine and carbamate groups. N-demethylation is a common microbial metabolic pathway for many xenobiotics. Further degradation of the aromatic ring can also occur through microbial action, ultimately leading to mineralization.

Quantitative Data on Formetanate Degradation

Table 1: Hydrolysis Half-life of Formetanate Hydrochloride's Formamidine Group [1]

| pH | Temperature (°C) | Half-life (hours) |

| 7.6 | 33 | 14.4 |

| 12.6 | Not Specified | 3.9 |

Table 2: Environmental Fate of Formetanate in Soil [2]

| Metabolite | Maximum Applied Radioactivity (%) | Persistence |

| 3-aminophenol methylcarbamate (3-APMC) | 30 | Very low to moderate |

| 3-hydroxyformanilide (3-HF) | 18 | Very low to moderate |

| 3-formamidophenyl methylcarbamate (3-FAPMC) | 20 | Very low to low |

Experimental Protocols

To investigate the degradation pathways of this compound, the following experimental protocols are recommended.

Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Prepare buffer solutions at pH 4, 7, and 9.

-

Spike a known concentration of this compound into each buffer solution in sterile, amber glass vials.

-

Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

-

At specified time intervals, withdraw aliquots from each vial.

-

Analyze the aliquots for the concentration of this compound and its potential hydrolysis products (e.g., 3-aminophenol-N-methylcarbamate) using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculate the hydrolysis rate constants and half-lives at each pH.

Photodegradation Study

Objective: To assess the degradation of this compound under simulated sunlight.

Methodology:

-

Prepare an aqueous solution of this compound in a photochemically transparent vessel (e.g., quartz).

-

Expose the solution to a light source that simulates the solar spectrum (e.g., a xenon arc lamp).

-

Maintain a control sample in the dark at the same temperature.

-

At various time points, collect samples from both the irradiated and control solutions.

-

Analyze the samples by HPLC-MS/MS to identify and quantify this compound and its photoproducts.

-

Determine the photodegradation rate and identify major transformation products.

Microbial Degradation Study (Aerobic Soil)

Objective: To evaluate the biodegradation of this compound in soil under aerobic conditions.

Methodology:

-

Characterize the soil to be used (e.g., pH, organic matter content, microbial biomass).

-

Treat the soil with a known concentration of [¹⁴C]-labeled this compound (radiolabeling on the phenyl ring is recommended).

-

Incubate the treated soil at a controlled temperature and moisture content, ensuring aerobic conditions by maintaining adequate airflow.

-

At regular intervals, extract soil samples with an appropriate solvent (e.g., acetonitrile/water).

-

Analyze the extracts using radio-HPLC or Liquid Scintillation Counting to quantify the parent compound and metabolites.

-

Trap any evolved ¹⁴CO₂ to determine the extent of mineralization.

-

Identify major metabolites using techniques like LC-MS/MS.

Enzymology of N-Demethylation

The formation of this compound from formetanate is an N-demethylation reaction. In mammals, this type of reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. In microorganisms, various monooxygenases and demethylases can perform N-demethylation. The general mechanism involves the oxidation of the N-methyl group to a hydroxymethyl intermediate, which is unstable and spontaneously decomposes to the demethylated product and formaldehyde.

Conclusion

While direct experimental data on the degradation of this compound is limited, a scientifically sound degradation pathway can be proposed based on the known chemistry of its parent compound, formetanate. The primary degradation routes are expected to be hydrolysis of the formamidine and carbamate moieties, with contributions from photodegradation and microbial metabolism. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific degradation kinetics and transformation products of this compound. Such studies are essential for a thorough environmental and toxicological risk assessment of formetanate and its metabolites. Further research is encouraged to validate these proposed pathways and to quantify the degradation rates under various environmental conditions.

References

Methodological & Application

Application Notes and Protocols for Desmethyl Formetanate Analytical Standards

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided for research and informational purposes. Currently, a certified analytical standard for Desmethyl formetanate is not widely commercially available. The information herein is based on the known properties and analytical methodologies for the parent compound, Formetanate, and assumes the future availability of a this compound standard. All proposed analytical methods would require rigorous validation.

Introduction to this compound

This compound is a primary metabolite of Formetanate, a carbamate insecticide and acaricide used to control mites and insects on various agricultural crops.[1] Formetanate acts by inhibiting the enzyme acetylcholinesterase, leading to the disruption of the nervous system in pests.[2][3] The metabolic fate of Formetanate in plants, animals, and the environment is a critical area of study for assessing its overall toxicological and environmental impact. The presence and concentration of metabolites like this compound are key indicators in these assessments.

Chemical Structure and Properties (Deduced)

The N-demethylation of Formetanate most likely occurs on the dimethylaminomethyleneamino group, as this is a common metabolic pathway for compounds with this functional group mediated by cytochrome P450 enzymes.[4][5]

-

Parent Compound (Formetanate): 3-[[(dimethylamino)methylidene]amino]phenyl methylcarbamate[6]

-

Deduced Metabolite (this compound): 3-[[(methylamino)methylidene]amino]phenyl methylcarbamate

Deduced Chemical Information:

| Property | Deduced Value |

| Chemical Name | 3-[[(methylamino)methylidene]amino]phenyl methylcarbamate |

| IUPAC Name | [3-(methylaminomethylideneamino)phenyl] N-methylcarbamate |

| Molecular Formula | C10H13N3O2 |

| Molecular Weight | 207.23 g/mol |

Applications of this compound Analytical Standards

The availability of a certified this compound analytical standard is crucial for:

-

Metabolism Studies: Quantifying the rate and extent of Formetanate metabolism in various biological systems.

-

Residue Analysis: Accurately detecting and quantifying this compound residues in food products and environmental samples to ensure compliance with regulatory limits.[7]

-

Toxicological Assessments: Evaluating the potential toxicity of this metabolite in comparison to the parent compound.

-

Environmental Fate Studies: Monitoring the degradation and persistence of Formetanate and its metabolites in soil and water.

Signaling Pathway

Formetanate and, presumably, its metabolite this compound, act by inhibiting acetylcholinesterase (AChE). This enzyme is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors.

Experimental Protocols

The following protocol is a proposed method for the analysis of this compound in fruit matrices, adapted from established QuEChERS and LC-MS/MS methods for Formetanate.[8][9]

4.1. Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[10][11]

-

Homogenization: Homogenize 500 g of the fruit sample in a blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Vortex immediately for 1 minute.

-

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

4.2. Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for the trace-level quantification of pesticide residues.[12][13]

4.2.1. Proposed LC-MS/MS Parameters:

| Parameter | Proposed Condition |

| Instrument | UPLC-Tandem Quadrupole Mass Spectrometer |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined upon availability of a standard. A hypothetical precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the precursor. |

4.3. Quantitative Data

The following table summarizes typical quantitative data for the analysis of the parent compound, Formetanate hydrochloride, using LC-MS/MS. It is anticipated that a validated method for this compound would achieve similar performance.[12][14]

| Analyte | Method | Matrix | LOQ (ng/g) | LOD (ng/g) | Recovery (%) | RSD (%) |

| Formetanate HCl | UPLC-MS/MS | Fruits | 0.3 | 0.1 | 95-109 | < 15 |

| Formetanate HCl | LC-MS/MS | Agricultural Products | 10 | - | 92.3-103 | 1.3-5.4 |

Visualizations

5.1. Metabolic Pathway of Formetanate

5.2. Analytical Workflow

References

- 1. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. epa.gov [epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 10. ikm.org.my [ikm.org.my]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Desmethyl Formetanate

These application notes provide a detailed protocol for the synthesis of Desmethyl formetanate, also known as N-(m-hydroxyphenyl)-N'-methylformamidine, for research purposes. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound, a derivative of the pesticide formetanate, is a molecule of interest for toxicological and pharmacological research. As a metabolite of formetanate, its synthesis is crucial for studying the metabolic fate and biological activity of the parent compound. Formetanate and its metabolites are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[1] The synthesis protocol outlined below describes a plausible route to obtain this compound from commercially available starting materials.

Chemical Synthesis Pathway

The synthesis of this compound (N-(m-hydroxyphenyl)-N'-methylformamidine) can be achieved via the reaction of 3-aminophenol with N-methylformamide dimethyl acetal. This reaction proceeds through the formation of a reactive intermediate that readily reacts with the primary amine of 3-aminophenol to yield the desired formamidine product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

3-Aminophenol (99%)

-

N-Methylformamide dimethyl acetal (95%)

-

Anhydrous toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup (silica gel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminophenol (5.45 g, 50 mmol) in 100 mL of anhydrous toluene.

-

Addition of Reagent: To the stirred solution, add N-methylformamide dimethyl acetal (6.55 g, 55 mmol, 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The disappearance of the 3-aminophenol spot indicates the completion of the reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with brine (2 x 50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid or viscous oil.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Expected Yield (%) |

| 3-Aminophenol | C₆H₇NO | 109.13 | 50 | 1.0 | - | - |

| N-Methylformamide dimethyl acetal | C₄H₁₁NO₂ | 117.15 | 55 | 1.1 | - | - |

| This compound | C₈H₁₀N₂O | 150.18 | - | - | 7.51 | 70-85 |

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Aminophenol is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

N-Methylformamide dimethyl acetal is flammable and an irritant. Keep away from heat and open flames.

-

Toluene is a flammable and toxic solvent. Use with adequate ventilation.

-

Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Detection of Desmethyl Formetanate in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formetanate hydrochloride is a carbamate insecticide and acaricide used to control mites and insects on a variety of agricultural crops.[1] Its primary metabolite, desmethyl formetanate, is a compound of significant environmental interest due to its potential for greater mobility and persistence in soil and water systems compared to the parent compound. The degradation of formetanate to this compound involves the removal of a methyl group, a process that can be influenced by environmental factors such as pH.[2] Understanding the presence and concentration of this compound in environmental compartments is crucial for comprehensive risk assessment and environmental monitoring.

This document provides detailed application notes and protocols for the detection of this compound in environmental samples, specifically soil and water. The methodologies described are based on established analytical techniques for the parent compound, formetanate, and are adaptable for its desmethyl metabolite. The primary analytical technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of pesticide residues.[3][4]

Analytical Methods Overview

The detection of this compound in environmental samples typically involves a two-step process: sample preparation followed by instrumental analysis. Sample preparation is critical for extracting the analyte from the complex sample matrix and removing interfering substances. For soil samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient extraction technique.[1][5] For water samples, Solid-Phase Extraction (SPE) is a common and effective method for isolating and concentrating pesticides.[6][7] Following extraction and cleanup, the sample extract is analyzed by LC-MS/MS for the sensitive and selective quantification of this compound.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of the parent compound, formetanate hydrochloride, using LC-MS/MS. These values provide a strong indication of the performance that can be expected for the analysis of this compound, given the structural similarity.

| Parameter | LC-MS | LC-MS/MS | Matrix | Reference |

| Limit of Detection (LOD) | 3.33 ng/g | 0.1 ng/g | Fruit | [4] |

| Limit of Quantitation (LOQ) | 10 ng/g | 0.3 ng/g | Fruit | [4] |

| Recovery | 95 - 109% | 95 - 109% | Fruit | [4] |

| Limit of Quantitation (LOQ) | - | 0.01 mg/kg | Agricultural Products | [8] |

| Recovery | - | 92.3 - 103% | Agricultural Products | [8] |

Experimental Protocols

QuEChERS Method for Soil Samples

This protocol is adapted from established QuEChERS methods for the extraction of pesticides from soil.[1][5]

Materials:

-

Homogenized soil sample

-

50 mL centrifuge tubes

-

Acetonitrile (ACN)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents

-

Centrifuge

-

Vortex mixer

Procedure:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

-

Add the appropriate QuEChERS extraction salt packet to the tube.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18.

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge the dSPE tube at a high speed (e.g., 10,000 rcf) for 2 minutes.

-

The resulting supernatant is the cleaned-up extract, ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of pesticides from water samples using SPE and can be optimized for this compound.[6][7]

Materials:

-

Water sample

-

SPE cartridges (e.g., C18 or polymeric sorbent)

-

SPE manifold

-

Methanol (MeOH)

-

Ethyl acetate

-

Nitrogen evaporator

-

Autosampler vials

Procedure:

-

Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

-

Dry the cartridge by applying a vacuum for 10-15 minutes.

-

Elute the retained analytes with two 5 mL aliquots of ethyl acetate.

-

Concentrate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., methanol/water) to a final volume of 1 mL for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of formetanate hydrochloride, which can be used as a starting point for this compound.[3][4]

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound need to be determined. For formetanate, a common transition is m/z 222 -> 165. The transition for this compound will be at a lower m/z value.

-

Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and for the this compound molecule.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Degradation of formetanate to this compound.

References

- 1. weber.hu [weber.hu]

- 2. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. epa.gov [epa.gov]

- 7. Development of a solid phase extraction method for agricultural pesticides in large-volume water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Desmethyl Formetanate in Agricultural Matrices using LC-MS/MS

Audience: This document is intended for researchers, scientists, and professionals in drug development and food safety engaged in the analysis of pesticide residues.

Introduction

Formetanate is a carbamate insecticide and acaricide used to control mites and insects on a variety of crops, including fruits and alfalfa.[1][2] Its metabolite, Desmethyl formetanate, is a key analyte in residue analysis for assessing dietary exposure and ensuring compliance with regulatory limits. Due to its polarity and the complexity of typical sample matrices like fruits, a highly sensitive and selective analytical method is required.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the determination of this compound. Its high selectivity and sensitivity enable detection and quantification at sub-parts-per-billion levels, meeting the stringent requirements of global food safety regulations.[3][5] This application note provides a comprehensive protocol for the analysis of this compound using a modified QuEChERS sample preparation method followed by LC-MS/MS detection.

Experimental Protocols

-

Solvents: Acetonitrile (MeCN), Methanol (MeOH), and water (LC-MS grade).

-

Reagents: Formic acid (FA), Ammonium acetate, Magnesium sulfate (anhydrous), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

-

Standards: this compound and Formetanate analytical standards.

-

Sample Preparation: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm), SPE cartridges (if further cleanup is needed).

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

-

Calibration Standards (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex food matrices.[3][4]

-

Homogenization: Homogenize a representative 1 kg sample of the fruit or vegetable matrix, using dry ice during the process to prevent the degradation of volatile analytes.

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove matrix components such as organic acids and sugars.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned supernatant and dilute it with water or initial mobile phase to minimize matrix effects and ensure compatibility with the LC system.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Method

The chromatographic separation is critical for resolving the analyte from matrix interferences. A reverse-phase method is typically employed.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

Analysis is performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[6][7] The following parameters are typical and should be optimized on the specific instrument.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350 °C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

Data Presentation: MRM Transitions

The selection of precursor and product ions is fundamental for the specificity of the LC-MS/MS method. The molecular formula for Formetanate is C₁₁H₁₅N₃O₂ (Molar Mass: 221.26 g/mol ).[1][8] this compound (assuming N-desmethylation) has a formula of C₁₀H₁₃N₃O₂ (Molar Mass: 207.23 g/mol ).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| This compound | 208.1 | 151.1 | 15 | Quantifier |

| This compound | 208.1 | 72.1 | 25 | Qualifier |

| Formetanate [9] | 222.0 | 165.0 | 15 | Quantifier |

| Formetanate [9] | 222.0 | 46.0 | 26 | Qualifier |

Note: The MRM transitions for this compound are predicted based on its structure and common fragmentation patterns. These values should be confirmed and optimized empirically on the target instrument.

Visualizations

Caption: Relationship between Formetanate and its metabolite, and the analytical workflow.

References

- 1. Formetanate - Wikipedia [en.wikipedia.org]

- 2. Formetanate hydrochloride [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 5. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. agilent.com [agilent.com]

- 8. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

Application Note: High-Throughput Analysis of Formetanate and its Metabolite Desmethyl Formetanate by UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the pesticide Formetanate and its primary metabolite, Desmethyl formetanate. The protocol is designed for high-throughput analysis in complex matrices, such as agricultural products, and is relevant for residue monitoring, environmental analysis, and metabolism studies. The methodology is based on established principles for carbamate pesticide analysis, adapted for the specific separation of Formetanate and its N-desmethylated metabolite.

Introduction

Formetanate is a carbamate insecticide and acaricide used to control mites and insects on a variety of agricultural crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for Formetanate in food products to ensure consumer safety.[1] The primary metabolic pathway of Formetanate in plants and animals involves the N-demethylation of the formamidine group, leading to the formation of this compound. Therefore, a reliable analytical method for the simultaneous determination of both the parent compound and its major metabolite is crucial for comprehensive residue analysis and toxicological risk assessment. This application note provides a detailed protocol for the chromatographic separation and quantification of Formetanate and this compound using UPLC-MS/MS, a technique well-suited for the analysis of thermally labile carbamates.[2]

Experimental Protocol

Materials and Reagents

-

Analytical Standards: Formetanate hydrochloride (PESTANAL®, analytical standard) and this compound (analytical standard grade). Note: The commercial availability of this compound standard should be verified with chemical suppliers.[3][4]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (99% purity).

-

Sample Preparation: QuEChERS extraction and cleanup kits.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][5]

-

Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable matrix.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned supernatant and dilute it with the initial mobile phase conditions for UPLC-MS/MS analysis.

-

UPLC-MS/MS Method

The following chromatographic conditions are proposed for the separation of Formetanate and this compound, based on methods for similar carbamate compounds.[5][6] Optimization may be required based on the specific instrument and column used.

UPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table 1 |

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 2 |

Table 2: MRM Transitions for Formetanate and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Formetanate | 222.1 | 165.1 | 15 |

| 222.1 | 72.1 | 20 | |

| This compound | 208.1 | 165.1 | 15 |

| 208.1 | 58.1 | 20 |

Note: The MRM transitions for this compound are predicted based on its chemical structure and may require optimization.

Data Presentation

Table 3: Quantitative Data for Formetanate Analysis

| Parameter | LC-MS | UPLC-MS/MS | Reference |

| Limit of Detection (LOD) | 3.33 ng/g | 0.1 ng/g | [5] |

| Limit of Quantification (LOQ) | 10 ng/g | 0.3 ng/g | [5] |

| Recovery | 95-109% | 95-109% | [5] |

Visualizations

Caption: Experimental workflow for the analysis of Formetanate and this compound.

Caption: Principle of chromatographic separation of Formetanate and this compound.

Conclusion

This application note presents a comprehensive UPLC-MS/MS method for the simultaneous determination of Formetanate and its primary metabolite, this compound. The described protocol, employing QuEChERS sample preparation and a reverse-phase chromatographic separation, offers a sensitive and high-throughput solution for the analysis of these compounds in complex matrices. The provided experimental parameters and workflows can be readily adapted by researchers and analytical laboratories for routine monitoring and research applications. Further validation of the method for this compound is recommended upon availability of an analytical standard.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. bohrium.com [bohrium.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Desmethyl Formetanate in Soil by LC-MS/MS

Introduction

Desmethyl formetanate is a principal metabolite of the insecticide and acaricide formetanate hydrochloride. Monitoring its concentration in soil is crucial for environmental risk assessment and to ensure food safety, as pesticide residues can migrate from soil to crops.[1] This application note provides a detailed protocol for the quantification of this compound in soil samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is highly sensitive and selective, making it suitable for detecting trace levels of pesticide metabolites in complex matrices like soil.[1][2]

Principle

The method involves an initial extraction of this compound from soil using an acetonitrile-based solvent, followed by a partitioning step induced by the addition of salts. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for cleanup to remove matrix interferences. The final extract is then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target analyte.[3][4]

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Formic acid.

-

Standards: Analytical standard of this compound (purity >98%).

-

Equipment: High-speed centrifuge, vortex mixer, analytical balance, evaporating unit (e.g., TurboVap), LC-MS/MS system.

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Sample Preparation and Extraction (QuEChERS Method)

-

Soil Sample Collection and Preparation: Collect soil samples and pass them through a 2 mm sieve to remove large debris. The samples can be stored at -20°C prior to analysis.

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing.[5]

-

-

Salting-out Acetonitrile Partitioning:

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[5]

-

Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by direct infusion of a standard solution.

Data Presentation

The following tables summarize typical validation parameters for the analysis of formetanate hydrochloride, which can be considered indicative for this compound analysis.

Table 1: LC-MS/MS Instrumentation Parameters (Example)

| Parameter | Setting |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 8 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

Table 2: Quantitative Data for Formetanate Hydrochloride Analysis

| Parameter | LC-MS | LC-MS/MS | Reference |

| Limit of Detection (LOD) | 3.33 ng/g | 0.1 ng/g | [3][4] |

| Limit of Quantification (LOQ) | 10 ng/g | 0.3 ng/g | [3][4] |

| Recovery | 95 - 109% | 95 - 109% | [3][4] |

| Linearity (r²) | >0.99 | >0.99 | [6] |

| Relative Standard Deviation (RSD) | <15% | <10% | [7] |

Note: The data presented is for formetanate hydrochloride in fruit matrices but serves as a strong starting point for method validation for this compound in soil.

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound in soil.

Conclusion

The described QuEChERS extraction followed by LC-MS/MS analysis provides a robust and sensitive method for the quantification of this compound in soil. The high recovery and low limits of detection make this protocol suitable for routine environmental monitoring and research applications. Method validation parameters should be established in-house to ensure data quality and accuracy for the specific soil matrices being analyzed.

References

- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of formetanate hydrochloride in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analchemres.org [analchemres.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. [Determination of Formetanate Hydrochloride in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Desmethyl Formetanate Residues in Crops

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of desmethyl formetanate residues in various agricultural crop matrices. The methodologies described herein are based on established analytical principles for the parent compound, formetanate, and are intended to serve as a comprehensive guide for method development and validation for its desmethyl metabolite.

Introduction

This compound is a primary metabolite of the insecticide and acaricide formetanate, which is used to control pests on a variety of crops, including fruits and vegetables. Regulatory bodies worldwide mandate the monitoring of pesticide residues in food products to ensure consumer safety. Consequently, robust and sensitive analytical methods are required for the accurate quantification of both the parent compound and its significant metabolites. This application note focuses on the determination of this compound in crop samples using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

The following tables summarize typical performance data for the analysis of the parent compound, formetanate hydrochloride, in various crop matrices. This data can be considered indicative of the expected performance for the analysis of this compound, though method validation is essential.

Table 1: Recovery of Formetanate Hydrochloride in Various Crops

| Crop Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |

| Brown Rice | 0.01 | 92.3 | 1.3 | [1] |

| Soybean | 0.01 | 95.7 | 2.5 | [1] |

| Spinach | MRL | 98.6 | 3.1 | [1] |

| Cabbage | MRL | 103 | 5.4 | [1] |

| Potato | MRL | 99.8 | 4.2 | [1] |

| Apple | MRL | 97.4 | 2.8 | [1] |

| Orange | MRL | 96.5 | 3.5 | [1] |

| Lime | MRL | 94.8 | 4.8 | [1] |

| Nectarine | MRL | 99.1 | 2.1 | [1] |

| Green Tea | 0.01 | 93.2 | 3.9 | [1] |

| Fruits (general) | 0.01 | 95-109 | N/A | [2] |

MRL: Maximum Residue Limit

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Formetanate Hydrochloride

| Analytical Method | Crop Matrix | LOD (ng/g) | LOQ (ng/g) | Citation |

| LC-MS | Fruits | 3.33 | 10 | [2] |

| UPLC-MS/MS | Fruits | 0.1 | 0.3 | [2] |

| LC-MS/MS | Various Agricultural Products | N/A | 10 (0.01 mg/kg) | [1] |

Experimental Protocols

The following protocols are based on the QuEChERS methodology, which has been demonstrated to be effective for the extraction of formetanate residues from various food matrices.[2]

Sample Preparation and Extraction

Objective: To extract this compound from the crop matrix into an organic solvent.

Materials:

-

Homogenized crop sample

-

Acetonitrile (ACN)

-

50 mL centrifuge tubes with screw caps

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

High-speed centrifuge

Procedure:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salt packet to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

The upper acetonitrile layer contains the extracted analytes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Objective: To remove interfering matrix components from the extract.

Materials:

-

Aliquots of the acetonitrile extract from the previous step

-

d-SPE tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate. For crops with high fatty acid content, C18 sorbent may also be included.

-

Centrifuge

Procedure:

-

Transfer an aliquot (e.g., 6-8 mL) of the supernatant from the extraction step into a d-SPE tube.

-

Cap the tube and vortex for 30 seconds to 1 minute.

-

Centrifuge at a high speed for 5 minutes.

-